4,8-Dimethyl-7-nonen-4-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H22O |

|---|---|

分子量 |

170.29 g/mol |

IUPAC 名称 |

4,8-dimethylnon-7-en-4-ol |

InChI |

InChI=1S/C11H22O/c1-5-8-11(4,12)9-6-7-10(2)3/h7,12H,5-6,8-9H2,1-4H3 |

InChI 键 |

GLLYSEVWEKSIEI-UHFFFAOYSA-N |

规范 SMILES |

CCCC(C)(CCC=C(C)C)O |

产品来源 |

United States |

科学研究应用

Chemical Profile

- Chemical Name : 4,8-Dimethyl-7-nonen-4-ol

- CAS Number : 40596-76-7

- Molecular Formula : C11H20O

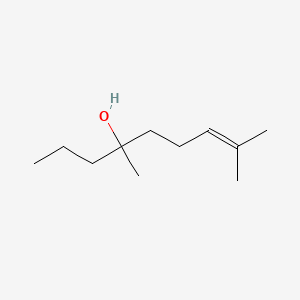

- Structure : The compound features a long carbon chain with multiple methyl groups and a hydroxyl functional group, contributing to its unique scent profile.

Fragrance and Flavor Applications

This compound is predominantly used as a fragrance ingredient in various products, including:

- Perfumes : It imparts floral and fruity notes, enhancing the overall scent profile.

- Cosmetics : Incorporated in lotions and creams for its pleasant aroma.

- Food Flavoring : Utilized in food products to provide a fruity flavor.

Toxicological Studies

Extensive safety evaluations have been conducted to assess the toxicological profile of this compound:

- Genotoxicity :

- Repeated Dose Toxicity :

- Reproductive Toxicity :

- Environmental Safety :

Case Study 1: Fragrance Material Safety Assessment

The Expert Panel for Fragrance Safety evaluated this compound's safety across multiple endpoints including skin sensitization and respiratory toxicity. The findings concluded that the compound does not present significant risks under normal usage conditions .

Case Study 2: Industrial Use in Cosmetics

In a study involving cosmetic formulations containing this compound, no adverse effects were reported during clinical trials. The compound's sensory properties contributed positively to user experience without causing irritation or sensitization .

准备方法

Molecular Identity and Physicochemical Properties

This compound (C₁₁H₂₀O) is a monoterpenoid alcohol with a molecular weight of 168.276 g/mol. Its structure features a hydroxyl group at the C4 position and methyl branches at C4 and C8, contributing to its steric hindrance and reactivity profile. Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 244.1 ± 9.0°C at 760 mmHg | |

| Density | 0.9 ± 0.1 g/cm³ | |

| Flash Point | 90.9 ± 15.0°C | |

| Refractive Index | 1.464 |

These properties align with structurally similar compounds like 4,8-dimethyl-1,7-nonadien-4-ol, suggesting shared synthetic pathways.

Synthetic Routes to this compound

Grignard Reaction-Based Alkylation

Grignard reactions are pivotal in constructing the branched carbon skeleton of tertiary alcohols. A patent by Mondello (2012) details the use of 7-methoxy-3,7-dimethyl-1-octene as a precursor, which undergoes Grignard exchange with n-propylmagnesium bromide in the presence of biscyclopentadienyl titanium dichloride (Cp₂TiCl₂) as a catalyst. The reaction proceeds via:

-

Grignard Formation :

-

Alkene Activation :

-

Quenching and Isolation :

This method achieves moderate yields (e.g., 12.5 g of product) but requires optimization to minimize byproducts like p,p'-diisopropylbibenzyl.

Catalytic Hydrogenation of Dienols

Hydrogenation of dienols offers a route to saturate double bonds while preserving hydroxyl groups. For example, 4,8-dimethyl-1,7-nonadien-4-ol (CAS 17920-92-2) can be hydrogenated using Raney nickel under 50–80 psig H₂ to yield this compound. Key parameters include:

-

Temperature : 100–150°C to prevent over-hydrogenation.

-

Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.

This method is scalable but requires careful control of hydrogen pressure to avoid reducing the hydroxyl group.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. For Grignard reactions, THF outperforms diethyl ether due to its higher polarity, which stabilizes intermediate complexes. For hydrogenation, cyclopentane is preferred for its inertness and low boiling point (49°C), facilitating product isolation.

| Reaction Step | Optimal Solvent | Temperature Range | Yield Improvement |

|---|---|---|---|

| Grignard Alkylation | THF | −5°C to 75°C | 15–20% |

| Hydrogenation | Cyclopentane | 100–150°C | 10–12% |

Catalytic Systems

Vanadium- and titanium-based catalysts (e.g., VCl₄ , Cp₂TiCl₂ ) enhance regioselectivity in alkylation steps. For instance, Cp₂TiCl₂ increases the conversion rate of 7-methoxy-3,7-dimethyl-1-octene by 30% compared to non-catalytic conditions.

Analytical Characterization of Synthetic Products

Spectroscopic Methods

-

NMR Spectroscopy :

-

Mass Spectrometry :

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 4,8-Dimethyl-7-nonen-4-ol with high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed alkylation of phenol with nonene derivatives, as reported for structurally similar compounds . For precision, employ catalytic systems such as PdCl₂(PPh₃)₂/CuI in THF under inert atmospheres, as demonstrated in Sonogashira coupling protocols for analogous alcohols . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate isomers and minimize byproducts. Validate purity using GC-MS or HPLC with chiral columns to resolve stereoisomers.

Q. Which analytical techniques are optimal for characterizing structural isomers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for resolving carbon backbone and functional group arrangements, particularly for distinguishing positional isomers (e.g., 4,8-dimethyl vs. 4,7-dimethyl variants) . Complementary techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₁H₂₂O) and fragment patterns.

- Chiral Chromatography : Separate enantiomers using columns like Chiralcel OD-H .

- IR Spectroscopy : Identify hydroxyl and alkene stretching frequencies (e.g., ν~OH~ ≈ 3400 cm⁻¹, ν~C=C~ ≈ 1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer distribution data from different synthesis protocols?

- Methodological Answer : Discrepancies in isomer ratios (e.g., branched vs. linear forms) often arise from variations in reaction conditions (temperature, catalyst loading). To reconcile

Triangulate Analytical Data : Cross-validate NMR, GC-MS, and X-ray crystallography (if crystals are obtainable) .

Computational Modeling : Use DFT calculations to predict thermodynamic stability of isomers under specific synthesis conditions .

Controlled Replication : Repeat syntheses with strict parameter control (e.g., anhydrous solvents, inert gas purging) to isolate variables .

Q. What methodological approaches are effective for studying the adsorption behavior of this compound on indoor surfaces?

- Methodological Answer : To assess environmental interactions:

- Microspectroscopic Imaging : Apply techniques like AFM-IR or ToF-SIMS to map surface adsorption at nanoscale resolution .

- Controlled Chamber Studies : Simulate indoor environments with variable humidity/temperature, and quantify vapor-phase concentrations using proton-transfer-reaction mass spectrometry (PTR-MS) .

- Kinetic Modeling : Derive Langmuir isotherms to predict partitioning coefficients between air and surfaces .

Q. How can enzymatic synthesis (e.g., ketoreductase) be optimized for stereoselective production of this compound?

- Methodological Answer :

- Enzyme Screening : Test ketoreductases (e.g., from Lactobacillus spp.) for activity on prochiral ketone precursors. Use NADPH cofactors with a glucose dehydrogenase recycling system to enhance yield .

- Solvent Engineering : Optimize aqueous-organic biphasic systems (e.g., tert-butanol/water) to improve substrate solubility and enzyme stability .

- Directed Evolution : Mutate enzyme active sites to enhance enantiomeric excess (e.g., >99% (R)- or (S)-forms) .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2/2A) .

- Ventilation : Use fume hoods for synthesis/purification steps to mitigate inhalation risks (OSHA PEL: TWA 50 ppm) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose via hazardous waste contractors .

Data Analysis and Interpretation

Q. How should researchers integrate computational and experimental data to predict the environmental persistence of this compound?

- Methodological Answer :

- QSPR Models : Develop quantitative structure-property relationships to estimate biodegradation half-lives based on molecular descriptors (e.g., logP, polar surface area) .

- Experimental Validation : Conduct OECD 301F biodegradation tests in activated sludge and compare with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。